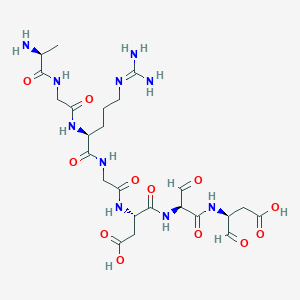
Cyclo(grgdspa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(grgdspa) is a cyclic peptide with the chemical formula C24H38N10O12 and a molecular weight of 658.61832 g/mol This compound is known for its unique structure, which includes multiple amino acids linked in a specific sequence
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(grgdspa) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cyclization: Once the linear peptide is synthesized, it is cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of Cyclo(grgdspa) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Cyclo(grgdspa) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry
In chemistry, cyclo(grgdspa) serves as a model compound for studying peptide synthesis and cyclization reactions. Its unique cyclic structure allows researchers to explore conformational stability and flexibility in peptides, which are critical for understanding peptide behavior in biological systems.
Biology
Cyclo(grgdspa) has been investigated for its interactions with cell surface receptors, particularly in relation to cell adhesion and signaling pathways. The peptide's RGDS sequence is known to mediate binding to integrins, which are crucial for cell attachment and migration. Notably, studies have shown that cyclo(grgdspa) retains a beta-turn conformation essential for its biological activity .
Key Biological Findings:
- Cyclo(grgdspa) effectively inhibits vitronectin binding to activated platelets, suggesting potential applications in anti-thrombotic therapies .
- It demonstrates selective binding affinity towards αvβ3 integrin, which is overexpressed in various cancers, making it a candidate for targeted cancer therapy .
Medicine
In the medical field, cyclo(grgdspa) is being explored for its therapeutic potential. Its ability to modulate cell adhesion can be leveraged in developing treatments for conditions such as thrombosis and cancer.
Case Studies:
- Anti-Thrombotic Applications: Research indicates that cyclo(grgdspa) can inhibit platelet aggregation by blocking vitronectin interactions, providing a basis for developing new anti-thrombotic agents .
- Cancer Therapeutics: The selective targeting of αvβ3 integrin by cyclo(grgdspa) has been linked to enhanced tumor uptake and reduced liver accumulation, indicating its potential as a drug delivery vehicle in cancer treatment .
Industry
In industrial applications, cyclo(grgdspa) is utilized in the development of novel biomaterials and drug delivery systems. Its structural properties make it suitable for creating biocompatible materials that can interact favorably with biological tissues.
Comparative Data Table
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Chemistry | Model compound for peptide synthesis | Advances in peptide chemistry |
| Biology | Inhibits vitronectin binding; binds αvβ3 integrin | Implications for cell adhesion studies |
| Medicine | Anti-thrombotic effects; cancer targeting | Development of new therapies |
| Industry | Use in biomaterials; drug delivery systems | Innovations in medical devices |
作用机制
The mechanism of action of Cyclo(grgdspa) involves its interaction with specific molecular targets, such as cell surface receptors. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways that lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclo(grgdspa): Known for its unique cyclic structure and specific sequence of amino acids.
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-glycyl): Similar structure but with a different sequence, leading to distinct biological activities.
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-glycyl-alanyl): Another variant with a different amino acid sequence.
Uniqueness
Cyclo(grgdspa) is unique due to its specific sequence of amino acids and cyclic structure, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
138749-61-8 |
|---|---|
分子式 |
C24H38N10O12 |
分子量 |
658.6 g/mol |
IUPAC 名称 |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H38N10O12/c1-11(25)20(43)29-7-16(37)32-13(3-2-4-28-24(26)27)21(44)30-8-17(38)33-14(6-19(41)42)22(45)34-15(10-36)23(46)31-12(9-35)5-18(39)40/h9-15H,2-8,25H2,1H3,(H,29,43)(H,30,44)(H,31,46)(H,32,37)(H,33,38)(H,34,45)(H,39,40)(H,41,42)(H4,26,27,28)/t11-,12-,13-,14-,15-/m0/s1 |
InChI 键 |
QSJSRXUJAVCFJQ-YTFOTSKYSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC(=O)O)C=O)N |
规范 SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |
Key on ui other cas no. |
138749-61-8 |
序列 |
AGRGDXD |
同义词 |
cyclo(Gly-Arg-Gly-Asp-Ser-Asp-Ala) cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) cyclo(GRGDSPA) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















